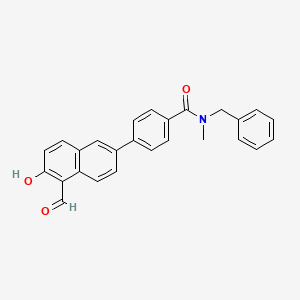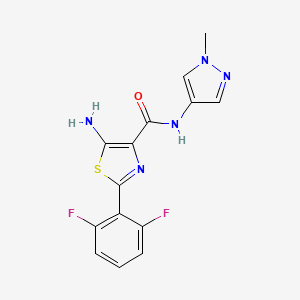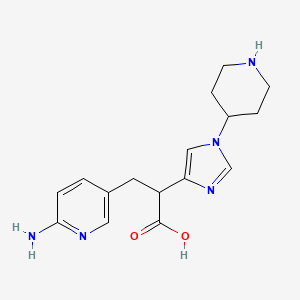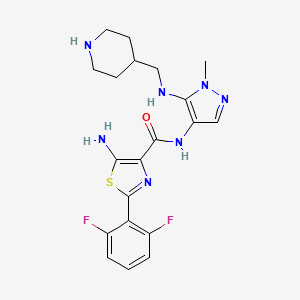![molecular formula C22H27N7O4 B10836802 ethyl N-[4-[[4-amino-7-(2-methoxypyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B10836802.png)
ethyl N-[4-[[4-amino-7-(2-methoxypyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carbonyl]amino]cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US8791257, 17” is a synthetic organic molecule known for its selective inhibition of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). This compound has been demonstrated to disrupt both the entry and replication of β-coronaviruses in vitro . Its core structure is derived from the non-selective kinase inhibitor AMG28 .
Preparation Methods
The preparation of “US8791257, 17” involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, including the introduction of functional groups and cyclization steps. The specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yield and purity. Industrial production methods involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
“US8791257, 17” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
The compound “US8791257, 17” has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of protein kinases. In biology, it is employed to investigate the role of PIKfyve in cellular processes. In medicine, the compound is explored for its potential therapeutic effects against viral infections, particularly β-coronaviruses. Additionally, it has industrial applications in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of “US8791257, 17” involves the inhibition of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). This inhibition disrupts the production of phosphatidylinositol-3,5-bisphosphate, a key lipid involved in various cellular processes. By targeting PIKfyve, the compound interferes with the viral lifecycle, preventing the entry and replication of β-coronaviruses. The molecular targets and pathways involved in this mechanism are crucial for understanding its therapeutic potential .
Comparison with Similar Compounds
“US8791257, 17” can be compared with other similar compounds, such as AMG28 and other kinase inhibitors. While AMG28 is a non-selective kinase inhibitor, “US8791257, 17” is selective for PIKfyve, highlighting its uniqueness. Other similar compounds include various substituted pyrrolotriazines and imidazotriazinecarbonitriles, which also act as kinase inhibitors but differ in their selectivity and potency .
Properties
Molecular Formula |
C22H27N7O4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl N-[4-[[4-amino-7-(2-methoxypyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carbonyl]amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C22H27N7O4/c1-3-33-22(31)28-15-6-4-14(5-7-15)27-21(30)16-11-17(13-8-9-24-18(10-13)32-2)29-19(16)20(23)25-12-26-29/h8-12,14-15H,3-7H2,1-2H3,(H,27,30)(H,28,31)(H2,23,25,26) |
InChI Key |
UOUCFNDSPAGXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)NC(=O)C2=C3C(=NC=NN3C(=C2)C4=CC(=NC=C4)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid](/img/structure/B10836734.png)


![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)

![4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde](/img/structure/B10836784.png)
![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)
![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)

![5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile](/img/structure/B10836799.png)
![2-[[2-hydroxy-4-(4-methylphenyl)benzoyl]amino]acetic acid](/img/structure/B10836808.png)
